N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
Introduction to Tricyclic Sulfonamides
Historical Development of Sulfonamides in Medicinal Chemistry
Early Discoveries and Applications
The sulfonamide era began in 1935 with Gerhard Domagk’s discovery of Prontosil, the first synthetic antibacterial agent effective against streptococcal infections. This azo-linked sulfonamide prodrug revolutionized infectious disease treatment, reducing mortality from bacterial infections by enabling systemic antibacterial therapy. Early applications focused on structural derivatives of sulfanilamide, the active metabolite of Prontosil, which inhibited bacterial dihydropteroate synthase (DHPS) by competing with p-aminobenzoic acid (PABA) in folate biosynthesis.
Evolution of Sulfonamide Chemistry
Post-1940s research expanded sulfonamide applications beyond antimicrobials (Table 1). Modifications to the sulfonamide core enabled selective targeting of human enzymes, including carbonic anhydrases and cyclooxygenases. For example:
Table 1: Evolution of Sulfonamide Applications
This diversification stemmed from strategic substitutions on the sulfonamide nitrogen and adjacent aromatic rings, which modulated electronic properties and binding affinities.
Historical Significance in Drug Discovery
Sulfonamides established foundational principles for rational drug design, demonstrating how small molecular modifications could redirect pharmacological activity. Their success inspired the development of β-lactam antibiotics and highlighted the importance of metabolite analog design.
Classification and Nomenclature of Azatricyclo Compounds
Systematic Naming Conventions
The compound N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide follows IUPAC bicyclo and tricyclo notation rules:
- Tricyclo[7.3.1.0^{5,13}] : Indicates a fused three-ring system with bridgehead atoms at positions 5 and 13.
- 1-Azatricyclo : Denotes a nitrogen atom replacing a carbon at position 1.
- 2-Oxo : Specifies a ketone group at position 2.
- 7-Sulfonamide : Locates the sulfonamide group at position 7.
Structural Classification Systems
Azatricyclos are categorized by:
- Ring Size : The parent trideca system (13-membered framework) provides conformational constraints.
- Heteroatom Position : Nitrogen placement influences electron density and hydrogen-bonding capacity.
- Bridge Connectivity : The 5,13-bridge creates a rigid scaffold that enforces planar geometry in the aromatic triene moiety.
Relationship to Other Heterocyclic Systems
The azatricyclo core combines features of:
- Bicyclic Alkaloids : Similar bridge-induced rigidity seen in morphine derivatives.
- Tricyclic Antidepressants : Shared three-ring topology but distinct electronic profiles due to sulfonamide substitution.
- Polycyclic Aromatic Hydrocarbons : Extended π-systems enable stacking interactions with biological targets.
Significance of Tricyclic Frameworks in Drug Discovery
Privileged Structures in Medicinal Chemistry
Tricyclic systems are "privileged" due to their ability to interact with multiple target classes (Table 2). The azatricyclo[7.3.1] scaffold in N-benzyl-2-oxo-...-sulfonamide offers:
- Three-Dimensional Complexity : Enhances selectivity by reducing off-target binding.
- Conformational Restriction : Preorganizes the molecule for target engagement.
- Diverse Functionalization Sites : Allows modular derivatization at the benzyl, oxo, and sulfonamide positions.
Table 2: Notable Tricyclic Drugs and Targets
| Compound Class | Example | Therapeutic Area | Target |
|---|---|---|---|
| Tricyclic Antidepressants | Amitriptyline | Depression | Monoamine transporters |
| Tetracyclines | Doxycycline | Antibacterial | 30S ribosomal subunit |
| Azatricyclo Sulfonamides | Subject Compound | Undisclosed (Research) | Putative enzyme targets |
Influence on Drug-Like Properties
The tricyclic framework improves:
- Lipophilicity : Enhances membrane permeability.
- Metabolic Stability : Rigidity reduces cytochrome P450 oxidation.
- Aqueous Solubility : Sulfonamide group provides polar surface area.
Historical Success Stories of Tricyclic Compounds
Doxepin (a tricyclic antidepressant) and imipramine exemplify how tricyclic cores enable multitarget engagement, a property leveraged in the design of kinase inhibitors and epigenetic modulators.
Evolution of Sulfonamide Research in Medicinal Chemistry
Transition from Antimicrobials to Diverse Applications
Modern sulfonamides target:
- Enzymes : Carbonic anhydrase inhibitors (e.g., acetazolamide).
- Receptors : Sulfonylurea receptors in pancreatic β-cells.
- Protein-Protein Interactions : Disruptors of PD-1/PD-L1 immune checkpoints.
Modern Perspectives on Sulfonamide Pharmacology
The sulfonamide group (-SO~2~NH~2~) confers:
- Acid-Base Properties : pK~a~ ~10 enables pH-dependent binding.
- Hydrogen-Bonding Capacity : Acts as both donor and acceptor.
- Electron-Withdrawing Effects : Activates adjacent positions for nucleophilic substitution.
Emerging Trends in Sulfonamide Research
- Covalent Inhibitors : Utilizing sulfonamide reactivity for targeted covalent modification.
- PROTACs : Incorporating sulfonamides as E3 ligase recruiters.
- Antibody-Drug Conjugates : Exploiting sulfonamide stability in linker chemistry.
Properties
IUPAC Name |
N-benzyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-18-9-8-16-12-17(11-15-7-4-10-21(18)19(15)16)25(23,24)20-13-14-5-2-1-3-6-14/h1-3,5-6,11-12,20H,4,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMGQGIZQNPWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step usually involves a benzylation reaction, where a benzyl group is introduced to the nitrogen atom of the tricyclic core.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Compound A ’s benzyl group introduces steric bulk and moderate lipophilicity (logP estimated >3.5), which may influence membrane permeability .
- Levofloxacin (D) diverges significantly with a carboxylic acid and fluorine, enabling dual hydrogen bonding and enhanced bacterial topoisomerase inhibition .
Pharmacological Implications
- Sulfonamide Derivatives (A, B, C) : The shared sulfonamide group suggests possible carbonic anhydrase or protease inhibition, though activity data are absent. Compound B’s dichlorophenyl group may confer higher binding affinity due to halogen interactions .
- Levofloxacin (D): The oxa-azatricyclo core with a carboxylic acid is essential for its bactericidal activity, demonstrating how minor structural changes (e.g., replacement of sulfonamide with carboxylic acid) drastically alter biological targets .
Biological Activity
N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on various studies.
Synthesis and Structural Characteristics
The compound features a unique tricyclic structure with a sulfonamide group that enhances its biological activity. The synthesis typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization to introduce the benzyl and sulfonamide groups. The synthetic route is optimized for yield and purity to facilitate further biological testing.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have evaluated their efficacy against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| N-benzyl compound | Escherichia coli | 15 | 30 |
| N-benzyl compound | Staphylococcus aureus | 20 | 40 |
| N-benzyl compound | Bacillus subtilis | 10 | 20 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon) | 12 | Apoptosis induction |
| DU145 (Prostate) | 15 | Cell cycle arrest |
These findings indicate the potential for this compound in cancer therapy.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
Case Studies
A series of studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria using broth dilution methods, revealing significant bactericidal effects.
- Anticancer Study : Another study utilized MTT assays to measure cell viability in cancer cell lines treated with various concentrations of the compound, demonstrating dose-dependent cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
